Ethyl 2-methyl-3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate
Overview
Description
Ethyl 2-methyl-3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate is a chemical compound that belongs to a group of esters of 2-oxo- and 1,2,3,4-tetrahydropyrimidine-5-carboxylic acids . These compounds exhibit a wide spectrum of biological activities .
Synthesis Analysis
The synthesis of similar compounds involves a series of steps. For instance, a series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . The reaction mixture was cooled to room temperature, and the obtained solid was filtered, washed with cold water, and dried under vacuum to afford pure intermediate .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using various techniques. For example, a series of novel triazole-pyrimidine-based compounds were characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds have been studied. For instance, a series of novel triazole-pyrimidine-based compounds were synthesized . The reaction mixture was cooled to room temperature, and the obtained solid was filtered, washed with cold water, and dried under vacuum to afford pure intermediate .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed. For example, the dihydropyrimidine ring adopts a screw-boat conformation . The crystal packing is stabilized by strong N—H…O and weak C—H…O intermolecular hydrogen bonds .Scientific Research Applications
Tautomerism and Structural Analysis
Research has identified tautomerism and structural characteristics of derivatives of Ethyl 2-methyl-3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate. For instance, a study by Chapman (1966) revealed the tautomeric mixture of unsaturated and saturated esters of a closely related compound, emphasizing the significance of understanding structural dynamics in chemical synthesis and identification (Chapman, 1966).
Synthetic Applications
This compound has been utilized in synthetic chemistry for creating a variety of novel compounds. For example, Zhu et al. (2003) demonstrated its use in phosphine-catalyzed [4 + 2] annulation reactions to synthesize highly functionalized tetrahydropyridines, showcasing its versatility in organic synthesis (Zhu et al., 2003).
Anticancer Activity
One of the significant applications of this compound derivatives is in the field of anticancer research. Ahmed et al. (2020) synthesized new quinoxaline derivatives and evaluated their EGFR-TK inhibition and anticancer activity. Some compounds exhibited noteworthy anti-proliferative effects, suggesting potential as anticancer agents (Ahmed et al., 2020).
Antimicrobial Activity
The compound and its derivatives have been explored for antimicrobial properties as well. Moustafa and Elossaily (2002) reported on the synthesis and antimicrobial activity of novel compounds derived from ethyl-3-mercaptoquinoxaline-2-carboxylate, indicating their potential as antibacterial and antifungal agents (Moustafa & Elossaily, 2002).
Crystal Structure Analysis
Studies have also focused on the crystal structure analysis of this compound derivatives, providing insights into their molecular configurations and potential for further chemical modifications. For instance, Kurbanova et al. (2009) determined the crystal structures of specific derivatives, contributing to the understanding of their chemical behavior and reactivity (Kurbanova et al., 2009).
Mechanism of Action
Target of Action
Ethyl 2-methyl-3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate is a derivative of indole , a significant heterocyclic system in natural products and drugs . Indole derivatives are known to bind with high affinity to multiple receptors , playing a crucial role in cell biology . .
Mode of Action
Indole derivatives, to which this compound belongs, are known to interact with their targets, leading to various biological changes .
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
Indole derivatives, to which this compound belongs, are known to exhibit a wide range of biological activities .
Safety and Hazards
Future Directions
The future directions of research on similar compounds involve their potential development as neuroprotective and anti-neuroinflammatory agents . The study strongly indicates that the novel scaffolds of triazole-pyrimidine-based compounds can potentially be developed as neuroprotective and anti-neuroinflammatory agents .
Properties
IUPAC Name |
ethyl 2-methyl-3-oxo-2,4-dihydro-1H-quinoxaline-6-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3/c1-3-17-12(16)8-4-5-9-10(6-8)14-11(15)7(2)13-9/h4-7,13H,3H2,1-2H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLLYUWSDLZJMSV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)NC(C(=O)N2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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